molecular formula C12H17NO4 B15306442 (2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid

(2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid

Cat. No.: B15306442
M. Wt: 239.27 g/mol
InChI Key: IUMVPAIOVCWLHN-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butoxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the tert-butoxycarbonyl group and the pyrrole ring in this compound provides distinct reactivity and potential applications compared to other similar compounds.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-7-6-9(8-13)4-5-10(14)15/h4-5,8H,6-7H2,1-3H3,(H,14,15)/b5-4+

InChI Key

IUMVPAIOVCWLHN-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=C1)/C=C/C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C1)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.